2,2-Dimethylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylazetidin-3-amine is a compound that is structurally related to azetidines, which are four-membered nitrogen-containing heterocycles. The presence of two methyl groups at the 2-position and an amine group at the 3-position distinguishes this compound. Azetidines, including those with dimethyl substitutions, are of interest in the field of organic chemistry due to their presence in bioactive molecules and their potential use in the synthesis of various heterocyclic systems.
Synthesis Analysis
The synthesis of azetidine derivatives, such as 3,3-dimethylazetidines, can be achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method provides a highly diastereoselective route to the target molecules and represents a novel strategy for constructing the azetidine ring system, which is important in the synthesis of bioactive compounds .
Molecular Structure Analysis
While the specific molecular structure of 2,2-dimethylazetidin-3-amine is not detailed in the provided papers, the general structure of azetidines is characterized by a four-membered ring containing one nitrogen atom. The substitution pattern on the azetidine ring can significantly influence the compound's reactivity and stereochemistry, which is crucial for its application in organic synthesis.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions due to their amine functionality and the reactivity inherent to their strained ring system. For instance, the synthesis of heterocyclic systems often involves the reaction of azetidine derivatives with nucleophiles, such as heterocyclic amines, to form fused pyrimidinones or with C-nucleophiles to create substituted pyranones . These reactions highlight the versatility of azetidine derivatives in constructing complex heterocyclic structures.
Physical and Chemical Properties Analysis
properties
IUPAC Name |
2,2-dimethylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEXCGGKCZIFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylazetidin-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.